2-Benzoyl-4-fluorophenyl sulfurofluoridate
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Overview
Description
2-Benzoyl-4-fluorophenyl sulfurofluoridate is a chemical compound that features a benzoyl group, a fluorophenyl group, and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-4-fluorophenyl sulfurofluoridate typically involves the reaction of 2-benzoyl-4-fluorophenyl sulfone with a fluorinating agent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of aryl fluorosulfonates. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve high throughput and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-4-fluorophenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl fluorides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonyl fluorides, hydroxyl derivatives, and substituted phenyl compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
2-Benzoyl-4-fluorophenyl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzoyl-4-fluorophenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The benzoyl and fluorophenyl groups can engage in various binding interactions, while the sulfurofluoridate moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzoyl-4,4’-difluorophenyl sulfone: Similar structure but with an additional fluorine atom.
2-(4-Fluorobenzoyl)benzoic acid: Contains a carboxylic acid group instead of a sulfurofluoridate moiety.
Uniqueness
2-Benzoyl-4-fluorophenyl sulfurofluoridate is unique due to its combination of a benzoyl group, a fluorophenyl group, and a sulfurofluoridate moiety.
Properties
IUPAC Name |
2-benzoyl-4-fluoro-1-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O4S/c14-10-6-7-12(19-20(15,17)18)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGUUUPXIGTPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)F)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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